KRAS inhibitor-25

KRAS mutation selectivity G12V/G12R inhibition Biochemical IC50

KRAS inhibitor-25 (cataloged as compound 151a) is a synthetic pyrido[2,3-d]pyrimidine derivative that directly binds to and inhibits the GTPase KRAS. It demonstrates inhibitory activity against the KRAS mutants G12V and G12R, as well as wild-type (WT) KRAS, each with an IC₅₀ value below 100 nM in biochemical assays.

Molecular Formula C32H38ClF2N5O3
Molecular Weight 614.1 g/mol
Cat. No. B15611437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS inhibitor-25
Molecular FormulaC32H38ClF2N5O3
Molecular Weight614.1 g/mol
Structural Identifiers
InChIInChI=1S/C32H38ClF2N5O3/c33-25-14-21(41)13-23-22(25)7-3-1-2-4-9-32(42)10-6-11-39(18-32)29-24-16-36-27(23)26(35)28(24)37-30(38-29)43-19-31-8-5-12-40(31)17-20(34)15-31/h13-14,16,20,41-42H,1-12,15,17-19H2/t20-,31+,32?/m1/s1
InChIKeySSELACRWBGIDIN-CSPKMPOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KRAS Inhibitor-25 (Compound 151a): A Pyrido[2,3-d]pyrimidine Inhibitor of G12V, G12R, and Wild-Type KRAS for Cancer Research


KRAS inhibitor-25 (cataloged as compound 151a) is a synthetic pyrido[2,3-d]pyrimidine derivative that directly binds to and inhibits the GTPase KRAS [1]. It demonstrates inhibitory activity against the KRAS mutants G12V and G12R, as well as wild-type (WT) KRAS, each with an IC₅₀ value below 100 nM in biochemical assays [1]. This broad mutant coverage contrasts with the prevalent G12C-selective inhibitors and positions the compound as a research tool for KRAS-driven cancers beyond G12C.

Why KRAS Inhibitor-25 Cannot Be Replaced by Other Pan-KRAS or G12C-Selective Inhibitors


KRAS inhibitors are not interchangeable because their selectivity profiles are dictated by subtle differences in the switch-II binding pocket, the nature of the mutation, and the nucleotide-bound state [1]. While G12C inhibitors such as sotorasib and adagrasib are highly specific to the cysteine residue in the G12C mutant, they show negligible activity against G12V or G12R mutations commonly found in pancreatic and colorectal cancers. KRAS inhibitor-25, conversely, demonstrates equipotent inhibition of G12V, G12R, and WT KRAS [1], making it uniquely suitable for models harboring these non-G12C mutations. Substituting a G12C inhibitor would lead to complete loss of target engagement in these contexts.

Quantitative Differentiation Evidence for KRAS Inhibitor-25 versus Closest Analogues


Broad G12V/G12R/WT KRAS Inhibition vs. G12C-Only Inhibitors

KRAS inhibitor-25 achieves IC₅₀ < 100 nM for KRAS G12V, G12R, and WT simultaneously [1]. By contrast, the clinically approved G12C inhibitor sotorasib (AMG 510) demonstrates an IC₅₀ of 0.09 µM for KRAS G12C but > 10 µM for G12V and G12R in nucleotide exchange assays [2]. This >100-fold selectivity gap restricts sotorasib-like compounds to G12C-mutant tumors, whereas inhibitor-25 covers the G12V and G12R mutants prevalent in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).

KRAS mutation selectivity G12V/G12R inhibition Biochemical IC50

Unique Pyrido[2,3-d]pyrimidine Scaffold vs. Common Quinazoline-Based Pan-KRAS Inhibitors

KRAS inhibitor-25 is built on a pyrido[2,3-d]pyrimidine core [1], a scaffold distinct from the quinazoline- or tetrahydropyridine-based pan-KRAS inhibitors such as BI-2852 and BAY-293. BI-2852, a switch-I/II pocket binder, exhibits a Kd of ~750 nM for KRAS G12D but significantly higher off-rates [2]. The pyrido[2,3-d]pyrimidine core of inhibitor-25 may confer a different residence time and binding mode, as suggested by its equipotent activity across G12V, G12R, and WT [1]. While direct comparator kinetic data are not publicly available, the structural divergence offers a distinct starting point for medicinal chemistry optimization.

Chemical scaffold Pyrido[2,3-d]pyrimidine KRAS switch-II binding

Potency Against Wild-Type KRAS: A Critical Differentiator for Normal Tissue Toxicity Studies

KRAS inhibitor-25 inhibits WT KRAS with IC₅₀ < 100 nM [1]. Many advanced KRAS inhibitors, including MRTX1133 (G12D-specific) and sotorasib (G12C-specific), show >1 µM IC₅₀ against WT KRAS [2], reflecting the challenge of targeting the wild-type protein without excessive toxicity. The relatively potent WT activity of inhibitor-25 makes it a valuable probe for studying the consequences of systemic KRAS inhibition in normal tissues, a parameter essential for therapeutic index assessment. However, this also implies that researchers must carefully control for on-target WT toxicity in in vivo experiments.

Wild-type KRAS inhibition Toxicity profiling Therapeutic window

Supply Chain and CAS Registry Differentiation from Competing Research-Grade KRAS Inhibitors

KRAS inhibitor-25 (CAS 3030577-05-7) is a discrete chemical entity distinct from close analogs such as KRAS inhibitor-33 (CAS 2766790-66-3, compound 115a) which also shows ≤100 nM IC₅₀ [2]. Despite similar potency, the two compounds differ in molecular formula (C32H38ClF2N5O3 vs. C33H39ClF2N6O3) and molecular weight (614.13 vs. 641.15) [1][2]. This chemical distinction is critical for procurement: inventory errors between similarly named compounds can lead to irreproducible results. The unique CAS and batch-traceable QC documentation provided by reputable vendors ensure experimental fidelity.

Chemical sourcing CAS registry Inventory differentiation

Optimal Research and Industrial Application Scenarios for KRAS Inhibitor-25


Pancreatic Ductal Adenocarcinoma (PDAC) Drug Discovery Targeting G12V and G12R Mutations

PDAC is characterized by a high prevalence of KRAS G12V and G12R mutations. KRAS inhibitor-25's equipotent inhibition of these mutants [1] makes it a logical tool compound for structure-activity relationship (SAR) campaigns aimed at developing pan-mutant KRAS therapies. It can serve as a positive control in cell viability assays using G12V-mutant cell lines (e.g., SW1990, AsPC-1) where G12C inhibitors are inactive [2].

In Vitro Toxicology Profiling of Wild-Type KRAS Inhibition

Because inhibitor-25 potently inhibits WT KRAS [1], it is suited for toxicology studies in non-malignant cell lines (e.g., HEK293, primary hepatocytes) to assess the safety liabilities of systemic KRAS blockade. This application fills a gap left by mutation-specific inhibitors that spare WT KRAS [4].

Combinatorial Screening with Standard-of-Care Chemotherapies in Colorectal Cancer Models

In KRAS G12V/G12R-driven colorectal cancer (CRC) models, KRAS inhibitor-25 can be combined with 5-fluorouracil or irinotecan to evaluate synergistic anti-tumor effects. The compound's broad mutant coverage [1] ensures target engagement across a wider CRC patient-derived xenograft (PDX) panel than G12C- or G12D-specific tools.

Chemical Probe for KRAS Switch-II Pocket Occupancy and Residence Time Studies

The pyrido[2,3-d]pyrimidine scaffold of inhibitor-25 [1] provides a structurally divergent chemotype for biophysical studies (SPR, ITC, HDX-MS) of switch-II pocket engagement. Comparative binding kinetics with BI-2852 [3] can elucidate scaffold-dependent differences in target residence time, informing next-generation inhibitor design.

Quote Request

Request a Quote for KRAS inhibitor-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.